Cas no 2171755-93-2 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methanesulfonylbutanamido-3-hydroxybutanoic acid)

4-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-methanesulfonylbutanamido-3-hydroxybutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a methanesulfonyl group and a hydroxylated side chain, enhancing reactivity and solubility in organic solvents. The Fmoc protecting group ensures selective deprotection under mild basic conditions, facilitating solid-phase peptide synthesis (SPPS). This compound is particularly useful for introducing polar and sulfonated functionalities into peptide sequences, improving stability and bioactivity. Its high purity and well-defined structure make it suitable for research in medicinal chemistry and bioconjugation. The product is typically handled under inert conditions to preserve integrity.
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methanesulfonylbutanamido-3-hydroxybutanoic acid structure
2171755-93-2 structure
商品名:4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methanesulfonylbutanamido-3-hydroxybutanoic acid
CAS番号:2171755-93-2
MF:C24H28N2O8S
メガワット:504.552725791931
CID:6292344
PubChem ID:165817590

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methanesulfonylbutanamido-3-hydroxybutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methanesulfonylbutanamido-3-hydroxybutanoic acid
    • 2171755-93-2
    • EN300-1522622
    • 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methanesulfonylbutanamido]-3-hydroxybutanoic acid
    • インチ: 1S/C24H28N2O8S/c1-35(32,33)11-10-21(23(30)25-13-15(27)12-22(28)29)26-24(31)34-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20-21,27H,10-14H2,1H3,(H,25,30)(H,26,31)(H,28,29)
    • InChIKey: JVGIYDYNCNAGEA-UHFFFAOYSA-N
    • ほほえんだ: S(C)(CCC(C(NCC(CC(=O)O)O)=O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)(=O)=O

計算された属性

  • せいみつぶんしりょう: 504.15663703g/mol
  • どういたいしつりょう: 504.15663703g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 8
  • 重原子数: 35
  • 回転可能化学結合数: 12
  • 複雑さ: 836
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 168Ų

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methanesulfonylbutanamido-3-hydroxybutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1522622-0.5g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methanesulfonylbutanamido]-3-hydroxybutanoic acid
2171755-93-2
0.5g
$3233.0 2023-06-05
Enamine
EN300-1522622-0.25g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methanesulfonylbutanamido]-3-hydroxybutanoic acid
2171755-93-2
0.25g
$3099.0 2023-06-05
Enamine
EN300-1522622-1.0g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methanesulfonylbutanamido]-3-hydroxybutanoic acid
2171755-93-2
1g
$3368.0 2023-06-05
Enamine
EN300-1522622-2.5g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methanesulfonylbutanamido]-3-hydroxybutanoic acid
2171755-93-2
2.5g
$6602.0 2023-06-05
Enamine
EN300-1522622-50mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methanesulfonylbutanamido]-3-hydroxybutanoic acid
2171755-93-2
50mg
$2829.0 2023-09-26
Enamine
EN300-1522622-10000mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methanesulfonylbutanamido]-3-hydroxybutanoic acid
2171755-93-2
10000mg
$14487.0 2023-09-26
Enamine
EN300-1522622-100mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methanesulfonylbutanamido]-3-hydroxybutanoic acid
2171755-93-2
100mg
$2963.0 2023-09-26
Enamine
EN300-1522622-5.0g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methanesulfonylbutanamido]-3-hydroxybutanoic acid
2171755-93-2
5g
$9769.0 2023-06-05
Enamine
EN300-1522622-1000mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methanesulfonylbutanamido]-3-hydroxybutanoic acid
2171755-93-2
1000mg
$3368.0 2023-09-26
Enamine
EN300-1522622-250mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methanesulfonylbutanamido]-3-hydroxybutanoic acid
2171755-93-2
250mg
$3099.0 2023-09-26

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methanesulfonylbutanamido-3-hydroxybutanoic acid 関連文献

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methanesulfonylbutanamido-3-hydroxybutanoic acidに関する追加情報

Comprehensive Overview of 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methanesulfonylbutanamido-3-hydroxybutanoic acid (CAS No. 2171755-93-2)

The compound 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methanesulfonylbutanamido-3-hydroxybutanoic acid (CAS No. 2171755-93-2) is a sophisticated organic molecule widely utilized in peptide synthesis and pharmaceutical research. Its unique structure, featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and a methanesulfonyl moiety, makes it invaluable for solid-phase peptide synthesis (SPPS). Researchers and pharmaceutical developers frequently search for this compound due to its role in creating bioactive peptides and its applications in drug discovery.

In recent years, the demand for Fmoc-protected amino acid derivatives like 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methanesulfonylbutanamido-3-hydroxybutanoic acid has surged, driven by advancements in peptide-based therapeutics. This compound is particularly relevant in the development of targeted drug delivery systems and bioconjugation strategies, which are hot topics in modern medicine. Its hydroxybutanoic acid backbone also aligns with growing interest in sustainable biomaterials and green chemistry.

The CAS No. 2171755-93-2 is often associated with searches for high-purity peptide building blocks and custom synthetic intermediates. Laboratories prioritize this compound for its reliability in N-terminal protection during multi-step syntheses. Additionally, its methanesulfonyl group enhances solubility and reactivity, addressing common challenges in peptide modification and side-chain functionalization.

From an SEO perspective, users frequently inquire about the synthesis protocol of 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methanesulfonylbutanamido-3-hydroxybutanoic acid, its storage conditions, and compatibility with automated peptide synthesizers. These queries reflect the compound's niche yet critical role in biopharmaceutical R&D. Its stability under standard SPPS conditions and compatibility with HBTU/HOBt activation further solidify its utility.

Innovations in cancer immunotherapy and antibody-drug conjugates (ADCs) have also spotlighted this compound. Its Fmoc group allows for precise deprotection, enabling the construction of complex peptides for immune checkpoint inhibitors. This aligns with trending research on personalized medicine and next-generation biologics.

In summary, 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methanesulfonylbutanamido-3-hydroxybutanoic acid (CAS No. 2171755-93-2) bridges cutting-edge science and practical applications. Its design caters to the evolving needs of peptide chemists and biotechnologists, making it a cornerstone in modern therapeutic development.

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